4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane
CAS No.: 61771-18-4
Cat. No.: VC0192740
Molecular Formula: C21H26ClNO
Molecular Weight: 343.89
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61771-18-4 |
|---|---|
| Molecular Formula | C21H26ClNO |
| Molecular Weight | 343.89 |
| IUPAC Name | 4-[1-(4-chlorophenyl)-1-phenylethoxy]-1-methylazepane |
| Standard InChI | InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-20-9-6-15-23(2)16-14-20/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3 |
| SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC3CCCN(CC3)C |
Introduction
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane is a chemical compound with the molecular formula C21H26ClNO and a molecular weight of 343.89 g/mol . It is identified by the CAS number 61771-18-4 . This compound is of interest in various chemical and pharmaceutical contexts due to its unique structure and potential applications.
Synthesis and Preparation
While specific synthesis methods for 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including alkylation and etherification processes. The synthesis typically requires careful control of reaction conditions to ensure the desired product is formed efficiently.
Applications and Impurities
This compound is noted as an impurity in certain pharmaceutical contexts, such as in the synthesis of clemastine, an antihistamine drug . The presence of impurities like 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane can affect the efficacy and safety of pharmaceutical products, making their identification and removal crucial in drug manufacturing processes.
Research Findings
Research on 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane is limited, and it is primarily discussed in the context of its chemical properties and potential as an impurity in pharmaceutical synthesis. Further studies could explore its biological activity or potential applications in other fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume